2-Bromo-9-phenyl-9H-carbazole

Description

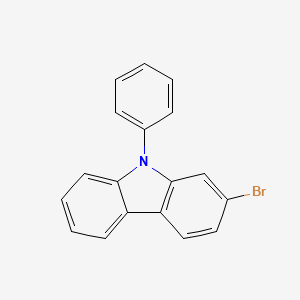

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN/c19-13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOODLDGRGXOSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94994-62-4 | |

| Record name | 2-Bromo-9-phenylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Key Architectural Element in Modern Chemistry

An In-depth Technical Guide to 2-Bromo-9-phenyl-9H-carbazole

In the landscape of advanced organic materials and pharmaceutical development, the carbazole moiety stands as a cornerstone of innovation. Its rigid, electron-rich structure imparts exceptional thermal stability and charge-transport properties, making it a privileged scaffold.[1][2] Within this family, 2-Bromo-9-phenyl-9H-carbazole (CAS: 94994-62-4) emerges as a particularly strategic intermediate.[3][4] This guide provides an in-depth exploration of its synthesis, properties, and applications, offering field-proven insights for researchers and development professionals. The presence of a bromine atom at the C2 position serves as a versatile reactive handle for further molecular elaboration, while the N-phenyl group enhances solubility and influences the electronic properties of the core structure.[1][4] This unique combination of features makes 2-Bromo-9-phenyl-9H-carbazole an indispensable building block for next-generation organic electronics and complex medicinal compounds.[3][5]

Molecular Profile and Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in synthesis and material fabrication. 2-Bromo-9-phenyl-9H-carbazole is a white crystalline powder under standard conditions.[1][5] Its key physicochemical data are summarized below, providing a foundational reference for experimental design.

Molecular Structure

Caption: 2D structure of 2-Bromo-9-phenyl-9H-carbazole.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 94994-62-4 | [6] |

| Molecular Formula | C₁₈H₁₂BrN | [6] |

| Molecular Weight | 322.2 g/mol | [6] |

| Appearance | White to off-white powder/crystals | [5][7] |

| Melting Point | 88.0 to 92.0 °C | [8] |

| Boiling Point | 518.9±30.0 °C (Predicted) | [9] |

| Density | 1.481±0.06 g/cm³ (Predicted) | [9] |

| IUPAC Name | 2-bromo-9-phenylcarbazole | [6] |

| XLogP3-AA | 5.7 | [6] |

Core Synthesis Methodologies: A Scientist's Perspective

The synthesis of 2-Bromo-9-phenyl-9H-carbazole can be approached via several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will explore two robust and widely adopted strategies: the N-arylation of 2-bromocarbazole and the bromination of 9-phenylcarbazole.

Strategy 1: N-Arylation via Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed reaction for forming carbon-nitrogen bonds, specifically for the N-arylation of amine-containing compounds like carbazole.[10][11] This method is particularly valuable due to its reliability and the use of a relatively inexpensive copper catalyst.[12]

Causality and Experimental Rationale: The reaction involves the coupling of 2-bromocarbazole with an aryl halide (in this case, a phenyl source like iodobenzene or bromobenzene) in the presence of a copper catalyst and a base.[10][13] Historically, these reactions required harsh conditions, often exceeding 210°C.[10] However, modern protocols utilize ligands such as 1,10-phenanthroline or amino acids (e.g., L-proline) to stabilize the copper(I) catalyst.[10] This stabilization increases catalyst solubility and facilitates the reductive elimination step, allowing the reaction to proceed at lower temperatures (e.g., 90-110°C) with catalytic amounts of copper.[10][14] The base, typically potassium carbonate or potassium phosphate, is crucial for deprotonating the carbazole nitrogen, forming the nucleophilic carbazolide anion required for the coupling cycle.

Experimental Workflow: Ullmann N-Arylation

Caption: General workflow for Ullmann N-arylation synthesis.

Detailed Protocol: Copper-Catalyzed N-Arylation of 2-Bromocarbazole [15]

-

Vessel Preparation: To a flame-dried Schlenk tube or round-bottom flask, add 2-bromocarbazole (1.0 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. This is critical to prevent oxidation of the Cu(I) catalyst.

-

Reagent Addition: Through a septum, add anhydrous solvent (e.g., dioxane or DMF) followed by the phenyl halide (e.g., iodobenzene, 1.2 eq) via syringe.

-

Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90-110°C) and stir vigorously for 24-72 hours.[10][15]

-

Monitoring: Track the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the copper salts and base.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

-

Purification: Purify the resulting crude product by silica gel column chromatography, typically using a hexane/dichloromethane gradient, to yield 2-bromo-9-phenyl-9H-carbazole as a white solid.[15]

Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for C-N bond formation.[16] It often offers milder conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann reaction.[16][17]

Causality and Experimental Rationale: This reaction follows a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[18] The choice of ligand is critical. Sterically hindered and electron-rich phosphine ligands (e.g., biarylphosphines like SPhos or XPhos) are highly effective because they promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[18] The base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) plays a key role in generating the active Pd(0) catalyst from the Pd(II) precatalyst and in deprotonating the amine during the catalytic cycle.[17] The ability to use aryl bromides or even chlorides makes this an attractive and versatile method.[19]

Key Reactions and Strategic Applications

The true value of 2-Bromo-9-phenyl-9H-carbazole lies in its role as a versatile building block. The bromine at the C2 position is a prime site for further functionalization via cross-coupling reactions.

Application in Organic Electronics (OLEDs)

Carbazole-based materials are workhorses in the OLED industry due to their high thermal stability and excellent hole-transporting capabilities.[1][2] 2-Bromo-9-phenyl-9H-carbazole is a crucial precursor for synthesizing more complex, high-performance materials for OLED devices.[1][3]

Role and Functionality:

-

Hole-Transport & Host Materials: The carbazole core provides a rigid, planar structure with a high highest occupied molecular orbital (HOMO) energy level, facilitating efficient transport of positive charges (holes).[2][5]

-

Reactive Handle: The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][20] This allows for the straightforward attachment of other aromatic or functional groups, extending the π-conjugated system and fine-tuning the electronic properties (e.g., band gap, charge mobility) of the final material.[1]

-

Solubility and Film Formation: The N-phenyl group disrupts intermolecular packing, which improves solubility in organic solvents and enhances the material's ability to form smooth, amorphous films—a critical requirement for device fabrication.[1]

Experimental Workflow: Suzuki Coupling

Caption: General workflow for a Suzuki cross-coupling reaction.

Exemplary Protocol: Suzuki Coupling for Biaryl Synthesis [20][21]

-

Reaction Setup: In a flask, dissolve 2-Bromo-9-phenyl-9H-carbazole (1.0 eq) and the desired arylboronic acid or ester (1.1-1.2 eq) in a solvent mixture such as toluene and ethanol.

-

Base Addition: Add an aqueous solution of a base, typically 2M sodium carbonate or potassium carbonate (2.0-3.0 eq).

-

Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Reaction: Heat the mixture to reflux (typically 80-100°C) and stir for 12-24 hours until TLC analysis indicates completion.

-

Workup and Purification: After cooling, separate the organic layer, extract the aqueous layer with an organic solvent, combine the organic phases, wash with brine, dry, and concentrate. Purify the crude product via column chromatography or recrystallization to obtain the desired biaryl derivative.

Application in Medicinal Chemistry

The carbazole nucleus is a well-known pharmacophore found in numerous biologically active compounds.[22] While 2-Bromo-9-phenyl-9H-carbazole itself is primarily an intermediate, its derivatives are of significant interest. Preliminary research suggests its utility in developing compounds with potential anti-cancer properties, opening new avenues in oncology drug discovery.[23] The structure serves as a rigid scaffold from which various functional groups can be appended to interact with biological targets. The C-Br bond allows for the introduction of diversity through coupling reactions, making it a valuable starting material for creating libraries of novel compounds for screening.[4][23]

Safety, Handling, and Storage

As a professional in a laboratory setting, adherence to strict safety protocols is non-negotiable.

Hazard Identification:

-

GHS Classification: Causes skin irritation (H315) and serious eye irritation (H319).[6][8]

-

Pictograms: GHS07 (Exclamation Mark).[8]

-

Signal Word: Warning.[8]

Recommended Handling Procedures: [7][24]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.

-

Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for disposal.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-9-phenyl-9H-carbazole is more than a simple chemical; it is a versatile and powerful tool for molecular engineering. Its well-defined structure, featuring a stable carbazole core, a solubilizing N-phenyl group, and a strategically placed reactive bromine handle, makes it an exceptionally valuable intermediate. From the vibrant pixels of OLED screens to the frontiers of drug discovery, the applications derived from this compound underscore its importance. The synthetic protocols detailed herein, grounded in the principles of modern organic chemistry, provide a reliable framework for researchers to harness the full potential of this key building block.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Ullmann Coupling Reaction: N-Arylation of Carbazole.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-(2-Bromophenyl)-9-phenyl-9H-carbazole: A Versatile Building Block for Drug Discovery.

- ChemicalBook. (n.d.). 2-Bromo-9-phenyl-9H-carbazole synthesis.

- Gevorgyan, A., et al. (2017). Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. Chemistry, 23(55), 13676-13683.

- Guidechem. (n.d.). How to Synthesize B-[2-(9H-Carbazol-9-yl)phenyl]boronic Acid?.

- (n.d.). (94994-62-4)|2-Bromo-9-phenyl-9H-carbazole.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- SURFACE at Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.

- The Journal of Organic Chemistry - ACS Publications. (n.d.). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.

- (n.d.). OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). OLED Intermediate Synthesis: The Role of Brominated Carbazole Precursors.

- ResearchGate. (n.d.). On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols.

- MySkinRecipes. (n.d.). 2-Bromo-7-phenyl-9H-carbazole.

- PubChem. (n.d.). 2-Bromo-9-phenylcarbazole.

- Wikipedia. (n.d.). Suzuki reaction.

- Kim, S.-T., Kim, S., & Baik, M.-H. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science.

- ChemicalBook. (2025). 2-Bromo-9-phenyl-9H-carbazole.

- Chakraborti, G., et al. (2018). “On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry.

- Echemi. (n.d.). 2-Bromo-9-phenyl-9H-carbazole.

- Google Patents. (n.d.). Preparation method of N-phenyl-3-bromocarbazole.

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

- ResearchGate. (2025). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system.

- J&K Scientific LLC. (2025). Suzuki Cross-Coupling.

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

- Ossila. (2023). 2-Bromo-9H-carbazole - SAFETY DATA SHEET.

- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.

- Synquest Labs. (n.d.). 2-Bromo-9H-carbazole.

- Organic Chemistry Portal. (n.d.). Carbazole synthesis.

- NIH. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review.

- PubMed Central. (n.d.). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review.

- UPRM. (n.d.). Material Safety Data Sheet.

- Fisher Scientific. (2013). SAFETY DATA SHEET.

- Fluorochem. (2024). Safety Data Sheet.

- PubMed Central. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Derivatives in Advancing Organic Light-Emitting Diodes (OLEDs).

- MDPI. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 4. topmostchemical.com [topmostchemical.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Bromo-9-phenylcarbazole | C18H12BrN | CID 66838044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. echemi.com [echemi.com]

- 9. 2-Bromo-7-phenyl-9H-carbazole [myskinrecipes.com]

- 10. benchchem.com [benchchem.com]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [wap.guidechem.com]

- 14. Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Bromo-9-phenyl-9H-carbazole | 94994-62-4 [chemicalbook.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 18. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 21. jk-sci.com [jk-sci.com]

- 22. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. nbinno.com [nbinno.com]

- 24. uprm.edu [uprm.edu]

2-Bromo-9-phenyl-9H-carbazole CAS number 94994-62-4

An In-depth Technical Guide to 2-Bromo-9-phenyl-9H-carbazole (CAS: 94994-62-4)

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Functionalized Carbazoles in Advanced Materials

In the landscape of organic electronics and high-value chemical synthesis, carbazole derivatives have established themselves as a cornerstone class of compounds. Their inherent properties—robust thermal stability, excellent hole-transporting capabilities, and a versatile core for chemical modification—make them indispensable.[1][2][3][4] This guide focuses on a particularly strategic intermediate: 2-Bromo-9-phenyl-9H-carbazole .

The introduction of a bromine atom at the 2-position and a phenyl group at the 9-position is not arbitrary. This specific arrangement creates a molecule with a dual-purpose architecture. The 9-phenyl group enhances solubility and influences the morphological properties of thin films, which is critical for device fabrication, while the 2-bromo position serves as a highly effective reactive handle for subsequent cross-coupling reactions.[2][5] This allows for the precise and controlled extension of the molecule's π-conjugated system, a fundamental requirement for tuning the electronic and photophysical properties of materials used in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and pharmaceutical scaffolds.[3][5][6]

This document provides researchers, chemists, and drug development professionals with a comprehensive technical overview, from core synthesis principles to practical application workflows, grounded in established chemical logic and validated protocols.

Molecular Profile and Physicochemical Characteristics

2-Bromo-9-phenyl-9H-carbazole is an aromatic heterocyclic organic compound.[7] Its structural integrity, characterized by the rigid and planar carbazole core, is the foundation of its utility in materials science.[7]

| Property | Value | Source(s) |

| CAS Number | 94994-62-4 | [7][8][9] |

| Molecular Formula | C₁₈H₁₂BrN | [8][9] |

| Molecular Weight | 322.20 g/mol | [8][9] |

| Appearance | White to off-white crystalline powder | [10][11][12] |

| Melting Point | 88.0 to 92.0 °C | [12] |

| Purity (Typical) | >98% (GC or HPLC) | [7][10][11] |

| IUPAC Name | 2-bromo-9-phenyl-9H-carbazole | [9][11] |

| Synonyms | 2-Bromo-9-phenylcarbazole, 2-Bromo-N-phenylcarbazole | [7][9][12] |

Core Synthesis Methodologies: Building the Carbazole Framework

The synthesis of 9-phenylcarbazoles, and specifically the 2-bromo derivative, typically involves an N-arylation reaction—the formation of a C-N bond between the carbazole nitrogen and a phenyl group. The two most authoritative and industrially relevant methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Method A: The Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classic and robust method for C-N bond formation.[13] It relies on a copper catalyst to couple an amine (in this case, 2-bromocarbazole) with an aryl halide (e.g., bromobenzene or iodobenzene).

Causality and Experimental Rationale:

-

Catalyst: Copper(I) salts, such as CuI, are typically more effective than copper metal. The reaction proceeds via an oxidative addition/reductive elimination cycle at the copper center.[13]

-

Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential. Its role is to deprotonate the carbazole nitrogen, forming the carbazolide anion, which is the active nucleophile that coordinates to the copper center.

-

Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used to achieve the high temperatures (often >150 °C) required to drive the reaction to completion.[13]

-

Ligand (Optional but Recommended): Modern Ullmann protocols often include a ligand, such as 1,10-phenanthroline or L-proline, which stabilizes the copper catalyst, improves solubility, and allows the reaction to proceed at lower temperatures with higher efficiency.[14]

Diagram 1: Workflow for the Ullmann Condensation Synthesis.

Self-Validating Experimental Protocol: Ullmann Synthesis

-

Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromocarbazole (10.0 g, 40.6 mmol), bromobenzene (8.0 g, 51.0 mmol, 1.25 eq.), copper(I) iodide (0.39 g, 2.0 mmol, 5 mol%), and finely powdered anhydrous potassium carbonate (11.2 g, 81.2 mmol, 2.0 eq.).

-

Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere, which is critical to prevent oxidative side reactions.

-

Reaction: Heat the reaction mixture to 150 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 18-24 hours.

-

Workup: Cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold water, which will precipitate the crude product. Stir for 30 minutes.

-

Isolation: Collect the solid by vacuum filtration and wash thoroughly with water to remove inorganic salts.

-

Purification: Dissolve the crude solid in a minimal amount of dichloromethane and purify by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Combine the product-containing fractions and evaporate the solvent under reduced pressure to yield 2-Bromo-9-phenyl-9H-carbazole as a white to off-white solid. A final recrystallization from ethanol or isopropanol can be performed to achieve higher purity.

Method B: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed alternative that often provides higher yields under milder conditions and with greater functional group tolerance.[14][15]

Causality and Experimental Rationale:

-

Catalyst: A palladium(0) source is required, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃.

-

Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tri-tert-butylphosphine) are essential to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.

-

Base: A non-nucleophilic base is used, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). The base activates the carbazole but must not interfere with the catalyst or substrates.

-

Solvent: Anhydrous, non-polar aromatic solvents like toluene or xylene are typically used. The reaction is highly sensitive to moisture and oxygen.

Reactivity and Application as a Synthetic Intermediate

The true value of 2-Bromo-9-phenyl-9H-carbazole lies in its utility as a versatile building block. The C2-bromine atom is strategically positioned for further elaboration via metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

This is arguably the most important transformation for this molecule, allowing for the formation of a C-C bond at the 2-position. This reaction is fundamental for extending the π-conjugation of the carbazole core, which directly influences the material's HOMO/LUMO energy levels, emission color, and charge transport efficiency in a final device.[2][16]

Causality and Experimental Rationale:

-

Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is the workhorse for this reaction. The catalytic cycle involves oxidative addition of the C-Br bond to the Pd(0) center, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[16][17]

-

Organoboron Reagent: An aryl or heteroaryl boronic acid (or boronic ester) is used as the coupling partner. This reagent is relatively stable, commercially available in great variety, and has low toxicity.

-

Base: An aqueous base (e.g., K₂CO₃, Na₂CO₃) is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[18]

Diagram 2: Suzuki Coupling using 2-Bromo-9-phenyl-9H-carbazole.

Self-Validating Experimental Protocol: Suzuki Coupling

-

Vessel Preparation: In a round-bottom flask, combine 2-Bromo-9-phenyl-9H-carbazole (1.0 g, 3.1 mmol), the desired arylboronic acid (e.g., 4-methoxyphenylboronic acid, 0.56 g, 3.7 mmol, 1.2 eq.), and potassium carbonate (1.28 g, 9.3 mmol, 3.0 eq.).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.18 g, 0.155 mmol, 5 mol%).

-

Solvent System: Add a solvent mixture, typically toluene (20 mL), ethanol (5 mL), and water (5 mL).

-

Inert Atmosphere: Degas the mixture by bubbling nitrogen through the solution for 20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir under a nitrogen atmosphere for 12-16 hours. Monitor for the disappearance of the starting material by TLC.

-

Workup: After cooling, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography to yield the 2-aryl-9-phenyl-9H-carbazole product.

Core Application: A Precursor for OLED Materials

The primary industrial and research application of 2-Bromo-9-phenyl-9H-carbazole is as a precursor for synthesizing high-performance materials for OLEDs.[2][19] The carbazole moiety is an excellent hole-transporting unit due to its electron-rich nature and high thermal stability.[1][20] By using the Suzuki coupling described above, various functional groups can be attached at the 2-position to fine-tune the material's properties for specific roles within an OLED device, such as a host material in the emissive layer or as a dedicated hole-transporting layer (HTL).[1][21]

Diagram 3: Logical flow from intermediate to OLED device function.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Bromo-9-phenyl-9H-carbazole is classified as follows:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9][12]

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[9][12]

Handling Recommendations:

-

Handle in a well-ventilated area, preferably within a fume hood.

-

Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-Bromo-9-phenyl-9H-carbazole (CAS: 94994-62-4) is more than just a chemical compound; it is a strategic enabler for innovation in materials science. Its well-defined structure, featuring a stable carbazole core, a solubilizing 9-phenyl group, and a reactive 2-bromo handle, makes it an ideal and versatile intermediate. Mastery of its synthesis via Ullmann or Buchwald-Hartwig reactions and its subsequent functionalization through Suzuki coupling provides researchers with a powerful tool to design and construct the next generation of molecules for advanced applications in organic electronics and beyond.

References

- Vertex AI Search. (n.d.). OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole.

- ChemicalBook. (n.d.). 2-Bromo-9-phenyl-9H-carbazole synthesis.

- CymitQuimica. (n.d.). CAS 94994-62-4: 2-Bromo-9-phenyl-9H-carbazole.

- BenchChem. (n.d.). Minimizing byproducts in the synthesis of 9-Phenylcarbazole.

- BenchChem. (n.d.). Technical Support Center: 9-Phenylcarbazole Production.

- Heynova. (n.d.). 2-Bromo-9-Phenyl-9h-Carbazole 94994-62-4 C18H12BrN.

- AKSci. (n.d.). 94994-62-4 2-Bromo-9-phenyl-9H-carbazole.

- PubChem. (n.d.). 2-Bromo-9-phenylcarbazole | C18H12BrN | CID 66838044.

- (n.d.). (94994-62-4)|2-Bromo-9-phenyl-9H-carbazole.

- Sigma-Aldrich. (n.d.). 2-Bromo-9-phenyl-9H-carbazole | 94994-62-4.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). OLED Intermediate Synthesis: The Role of Brominated Carbazole Precursors.

- Guidechem. (n.d.). How to Synthesize B-[2-(9H-Carbazol-9-yl)phenyl]boronic Acid? - FAQ.

- ChemicalBook. (n.d.). 2-Bromo-9-phenyl-9H-carbazole | 94994-62-4.

- Echemi. (n.d.). 2-Bromo-9-phenyl-9H-carbazole.

- Google Patents. (n.d.). CN103601668A - Preparation method of N-phenyl-3-bromocarbazole.

- Wikipedia. (n.d.). Ullmann condensation.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Derivatives in Modern OLED Technology.

- (2025). The Role of Carbazole Derivatives in Modern Organic Electronics.

- MySkinRecipes. (n.d.). 2-Bromo-7-phenyl-9H-carbazole.

- Wikipedia. (n.d.). Suzuki reaction.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- MDPI. (n.d.). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds.

- ResearchGate. (n.d.). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes.

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. topmostchemical.com [topmostchemical.com]

- 6. 2-Bromo-7-phenyl-9H-carbazole [myskinrecipes.com]

- 7. CAS 94994-62-4: 2-Bromo-9-phenyl-9H-carbazole | CymitQuimica [cymitquimica.com]

- 8. 2-Bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Bromo-9-phenylcarbazole | C18H12BrN | CID 66838044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Bromo-9-Phenyl-9h-Carbazole 94994-62-4 C18H12BrN | Heynova [heynovachem.com]

- 11. 2-Bromo-9-phenyl-9H-carbazole | 94994-62-4 [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. 2-Bromo-9-phenyl-9H-carbazole | 94994-62-4 [chemicalbook.com]

- 20. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 21. nbinno.com [nbinno.com]

molecular structure of 2-Bromo-9-phenyl-9H-carbazole

An In-Depth Technical Guide to the Molecular Structure of 2-Bromo-9-phenyl-9H-carbazole

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive examination of the , a pivotal heterocyclic compound in the fields of materials science and drug discovery. Its unique architecture, featuring a planar carbazole core, a strategically positioned bromine atom, and a perpendicularly oriented N-phenyl ring, imparts distinct electronic and photophysical properties. This document elucidates the synthesis, detailed structural characterization through spectroscopic and crystallographic analysis, and the critical relationships between its structure and functional properties. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to leverage the full potential of this versatile molecular building block in designing next-generation organic electronics and novel therapeutic agents.

Introduction: The Architectural Significance of 2-Bromo-9-phenyl-9H-carbazole

2-Bromo-9-phenyl-9H-carbazole is an aromatic heterocyclic organic compound that has garnered significant attention as a versatile intermediate.[1][2] Its utility spans from being a foundational component in organic light-emitting diodes (OLEDs) to a scaffold in medicinal chemistry.[3][4] The functional properties of this molecule are not arbitrary; they are a direct consequence of its specific molecular structure. Three key components define its character:

-

The Carbazole Core: A rigid, planar, and electron-rich tricyclic system that provides excellent thermal stability and hole-transporting capabilities.[5]

-

The N-Phenyl Group: This substituent at the nitrogen atom modulates the electronic properties and solubility. The steric hindrance between the phenyl group and the carbazole core forces a twisted conformation, which is crucial for disrupting crystal packing and tuning photophysical behavior.

-

The C2-Bromo Substituent: The bromine atom serves a dual purpose. Electronically, it acts as an electron-withdrawing group, influencing the molecule's oxidation potential and energy levels.[6] Synthetically, it provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the construction of more complex molecular systems.[3][7]

Understanding the interplay of these components is paramount for designing materials and drugs with tailored properties.

| Chemical Identity | |

| Systematic Name | 2-Bromo-9-phenyl-9H-carbazole |

| CAS Number | 94994-62-4[8][9] |

| Molecular Formula | C₁₈H₁₂BrN[8][9] |

| Molecular Weight | 322.2 g/mol [8][9] |

| Synonyms | 2-Bromo-N-phenylcarbazole[10] |

Synthesis and Structural Verification

The reliable synthesis of structurally pure 2-Bromo-9-phenyl-9H-carbazole is the foundational step for any subsequent application. While classical methods like the Ullmann condensation exist, modern palladium-catalyzed cross-coupling reactions offer superior efficiency and milder conditions.[11][12]

Rationale for Synthetic Strategy: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become the gold standard for forming C-N bonds.[11] Its advantages over the traditional copper-catalyzed Ullmann reaction include:

-

Milder Reaction Conditions: Avoiding the high temperatures often required for Ullmann couplings, which can lead to side reactions.[13]

-

Broader Substrate Scope: High tolerance for a wide range of functional groups.[11]

-

Higher Yields and Purity: Generally provides cleaner reactions with better yields.

This method involves the coupling of an amine (2-bromocarbazole) with an aryl halide in the presence of a palladium catalyst and a phosphine ligand.[14]

Experimental Protocol: Synthesis of 2-Bromo-9-phenyl-9H-carbazole

This protocol is a representative example based on established Buchwald-Hartwig amination procedures.[14][15]

-

Catalyst Preparation: In a dry, nitrogen-purged Schlenk flask, add Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq) and a suitable phosphine ligand (e.g., tri-tert-butylphosphine, 0.08 eq).

-

Reagent Addition: To the flask, add 2-bromocarbazole (1.0 eq), iodobenzene (1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.5 eq).

-

Solvent and Reaction: Add anhydrous toluene as the solvent. Seal the flask and heat the reaction mixture to 90-110 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with dichloromethane and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Concentrate the crude product under reduced pressure. Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-Bromo-9-phenyl-9H-carbazole as a solid.[1] Purity is paramount, as residual catalyst or starting materials can drastically alter electronic properties and device performance.

Visualization: The Catalytic Cycle

The efficiency of the Buchwald-Hartwig amination is rooted in its well-defined catalytic cycle, which regenerates the active Pd(0) catalyst.

Caption: Catalytic cycle for C-N bond formation.

Spectroscopic and Structural Characterization

A multi-faceted analytical approach is required to confirm the identity and elucidate the nuanced structural details of 2-Bromo-9-phenyl-9H-carbazole.

Molecular Structure Visualization

Caption: 2D structure of 2-Bromo-9-phenyl-9H-carbazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for confirming the covalent framework of the molecule.[16] The asymmetry introduced by the bromine atom results in a unique signal for each proton and carbon atom.

-

¹H NMR: The spectrum will show a complex pattern in the aromatic region (typically 7.0-8.5 ppm). Protons closer to the electron-withdrawing bromine atom and the carbazole nitrogen will be shifted downfield. The protons on the N-phenyl ring will also exhibit distinct signals.

-

¹³C NMR: The spectrum will display 18 distinct signals for the 18 carbon atoms. The carbon atom directly bonded to the bromine (C2) will show a characteristic signal, and its chemical shift provides direct evidence of successful bromination at the desired position.

| Representative NMR Chemical Shifts (δ, ppm) | ¹H NMR | ¹³C NMR |

| Carbazole Protons | 7.2 - 8.4 | 110 - 142 |

| N-Phenyl Protons | 7.4 - 7.6 | 127 - 138 |

| C-Br Carbon | - | ~114 |

| (Note: Values are approximate and based on data for structurally related 9-phenylcarbazole derivatives.[17][18]) |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides unambiguous confirmation of the molecular formula. A key diagnostic feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, separated by two mass units, which is a definitive signature of a monobrominated compound.[15]

Crystallographic Insights

-

Planarity of the Carbazole Core: The tricyclic carbazole system is known to be exceptionally planar.[20] This planarity facilitates efficient π-orbital overlap, which is essential for its charge-transporting properties.

-

Dihedral Angle: The most critical structural parameter is the dihedral angle between the plane of the carbazole unit and the plane of the N-phenyl ring. Due to steric hindrance between the phenyl protons and the carbazole protons at the C1 and C8 positions, this angle is typically large, often in the range of 60-80°. This twisted conformation prevents full π-conjugation between the two aromatic systems. This disruption is beneficial in materials science, as it helps to maintain a high triplet energy level, which is crucial for host materials in phosphorescent OLEDs.

| Key Structural Parameters (from related structures) | Value |

| Carbazole Core Deviation from Planarity | < 0.03 Å[20] |

| C-N-C Angle Sum at Nitrogen | ~359-360° (sp² hybridized)[19] |

| Carbazole-Phenyl Dihedral Angle | 60 - 80° (Predicted) |

Structure-Property Correlations

The precise molecular architecture directly governs the compound's electronic and photophysical behavior.

Electrochemical Profile

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the charge injection and transport properties of a material. These can be probed using techniques like Cyclic Voltammetry (CV).

-

Impact of Bromine: The electron-withdrawing nature of the bromine atom stabilizes the HOMO level. This results in a higher oxidation potential compared to the parent 9-phenylcarbazole.[6] A higher oxidation potential signifies greater stability against electrochemical degradation, a desirable trait for materials in electronic devices. A study on substituted 9-phenylcarbazoles showed that introducing two bromine atoms at the 3 and 6 positions increased the oxidation potential (E₁/₂) to +1.49 V, a substantial shift from less substituted analogs.[6]

| Property | Effect of C2-Bromo Group |

| HOMO Energy Level | Lowered (More Stable) |

| Oxidation Potential | Increased |

| Electrochemical Stability | Enhanced |

Photophysical Characteristics

The absorption and emission of light are intrinsically linked to the electronic structure.

-

UV-Vis Absorption: 2-Bromo-9-phenyl-9H-carbazole is expected to exhibit strong absorption bands in the UV region (around 330-350 nm), corresponding to π-π* transitions within the carbazole chromophore.[17]

-

Fluorescence Emission: In solution, many carbazole derivatives are highly fluorescent. The twisted geometry between the carbazole and phenyl rings can influence the nature of the excited state, potentially leading to intramolecular charge transfer (ICT) characteristics, which can make the emission sensitive to solvent polarity.[17] This twisted structure helps to localize the excitation on the carbazole moiety, which is important for its function as a host material in OLEDs.

| Photophysical Property | Typical Range/Characteristic |

| Absorption Maximum (λ_abs_) | ~330 nm[17] |

| Emission Maximum (λ_em_) | Dependent on environment; often in the near-UV/blue region |

Conclusion and Future Outlook

The is a finely tuned architecture that balances rigidity, reactivity, and electronic properties. The planar carbazole core provides a stable charge-transporting platform, while the twisted N-phenyl group ensures desirable solid-state morphology and high triplet energy. The C2-bromo substituent acts as both an electronic modulator, enhancing stability, and a synthetic anchor for building molecular complexity.

A thorough understanding of these structural details, confirmed through rigorous spectroscopic analysis, is not merely academic. It is the essential foundation upon which scientists and engineers can rationally design more efficient OLED materials, more effective organic solar cells, and more potent pharmaceutical agents. The continued exploration of this and related carbazole derivatives promises to unlock further innovations across the scientific landscape.

References

- 2-Bromo-9-phenyl-9H-carbazole synthesis - ChemicalBook. (n.d.).

- 2-(2-Bromophenyl)-9-phenyl-9H-carbazole: A Versatile Building Block for Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Chiu, H.-C., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society.

- 2-Bromo-7-phenyl-9H-carbazole. (n.d.). MySkinRecipes.

- Application Notes and Protocols for the Synthesis of 9-Phenylcarbazole via Buchwald-Hartwig Amination. (2025). Benchchem.

- Preparation method of N-phenyl-3-bromocarbazole. (n.d.). Google Patents.

- CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. (n.d.). ResearchGate.

- 2-Bromo-9-phenylcarbazole. (n.d.). PubChem.

- Buchwald–Hartwig amination. (n.d.). Wikipedia.

- OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. (n.d.).

-

Lee, C. W., et al. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. Molecules, 26(7), 1763. Retrieved from [Link]

- 2-Bromo-9-phenyl-9H-carbazole Chemical Properties,Uses,Production. (n.d.). ChemicalBook.

- Spectroscopic Profile of 9-Phenylcarbazole: A Technical Guide. (n.d.). Benchchem.

- 2-Bromo-9-phenyl-9H-carbazole. (n.d.). CD Bioparticles.

- 3-bromo-9-phenyl-9H-carbazole synthesis - ChemicalBook. (n.d.).

- Minimizing byproducts in the synthesis of 9-Phenylcarbazole. (2025). BenchChem.

- (94994-62-4)|2-Bromo-9-phenyl-9H-carbazole. (n.d.).

- 1 H-NMR spectrum of carbazole. (n.d.). ResearchGate.

- Carbazole(86-74-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- Recent synthetic developments and applications of the Ullmann reaction. A review. (n.d.). National Institutes of Health.

- Carbazole(86-74-8) 13C NMR spectrum. (n.d.). ChemicalBook.

- 9-Phenylcarbazole. (n.d.). PubChem.

- Ullmann Reaction. (n.d.). Organic Chemistry Portal.

- Photophysical data for 9-phenyl-9H-carbazole-based o-carboranyl compounds. (n.d.). ResearchGate.

- 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. (n.d.). ResearchGate.

- Photophysical Properties of 9-(4-fluorophenyl)-9H-carbazole: An In-depth Technical Guide. (n.d.). Benchchem.

- 2-Bromo-9-phenyl-9H-carbazole. (n.d.). Echemi.

Sources

- 1. 2-Bromo-9-phenyl-9H-carbazole | 94994-62-4 [chemicalbook.com]

- 2. 2-Bromo-9-phenyl-9H-carbazole - CD Bioparticles [cd-bioparticles.net]

- 3. 2-Bromo-7-phenyl-9H-carbazole [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 7. topmostchemical.com [topmostchemical.com]

- 8. 2-Bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Bromo-9-phenylcarbazole | C18H12BrN | CID 66838044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. 9-Phenylcarbazole | C18H13N | CID 70851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electronic Properties of Carbazole Derivatives

Foreword

Carbazole derivatives have emerged as a cornerstone in the field of organic electronics, underpinning significant advancements in materials science and device engineering. Their inherent electronic characteristics, coupled with exceptional thermal and chemical stability, make them a versatile scaffold for a myriad of applications.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core electronic properties of these remarkable compounds. We will delve into the fundamental principles governing their behavior, explore state-of-the-art applications, and provide detailed experimental and computational protocols for their characterization. Our focus is on elucidating the structure-property relationships that are critical for the rational design of next-generation organic electronic materials.

The Carbazole Core: A Foundation for Rich Electronic Behavior

The 9H-carbazole moiety, a tricyclic aromatic heterocycle, is the fundamental building block of this class of materials. Its electronic properties are dictated by the nitrogen atom's lone pair of electrons participating in the extended π-conjugated system. This electron-rich nature is the primary reason for the excellent hole-transporting capabilities of carbazole derivatives.[3] The rigid and planar structure of the carbazole core contributes to good charge carrier mobility and high thermal stability.[3]

Crucially, the carbazole scaffold offers multiple sites for functionalization—primarily at the N-9, C-3, C-6, C-2, and C-7 positions—allowing for precise tuning of its electronic and photophysical properties.[4] This chemical versatility is the key to designing materials with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, band gaps, and charge transport characteristics.[4][5]

Key Electronic Properties and Their Modulation

The performance of carbazole derivatives in electronic devices is intrinsically linked to a set of key electronic parameters. Understanding and controlling these properties through molecular design is paramount for achieving desired device characteristics.

Frontier Molecular Orbitals (HOMO & LUMO) and Energy Gap

The HOMO and LUMO energy levels are critical in determining the charge injection and transport properties of a material, as well as its photophysical behavior.

-

HOMO Level: The HOMO level is associated with the ionization potential and dictates the ease of hole injection and transport. For most carbazole derivatives, the HOMO is delocalized over the electron-rich carbazole core. The energy of the HOMO can be tuned by introducing electron-donating or electron-withdrawing substituents. Electron-donating groups, such as alkoxy or amino groups, will raise the HOMO level, facilitating hole injection from common anodes like ITO. Conversely, electron-withdrawing groups, like cyano or nitro groups, will lower the HOMO level.[6]

-

LUMO Level: The LUMO level relates to the electron affinity and governs electron injection and transport. In simple carbazoles, the LUMO is relatively high in energy, making them poor electron conductors. However, by introducing strong electron-accepting moieties, it is possible to lower the LUMO level and impart electron-transporting or even ambipolar characteristics to the molecule.[7]

-

Energy Gap (Eg): The energy gap, the difference between the LUMO and HOMO levels, determines the absorption and emission properties of the material. A wider band gap is typically associated with blue emission, while narrower band gaps lead to emission at longer wavelengths (green, red).[8] The energy gap can be effectively tuned by extending the π-conjugation of the molecule or by creating donor-acceptor (D-A) architectures.

The relationship between molecular structure and frontier orbital energies is a central theme in the design of carbazole derivatives. The following table summarizes the HOMO, LUMO, and band gap energies for a selection of carbazole derivatives, illustrating the impact of different substitution patterns.

| Derivative | Substitution Pattern | HOMO (eV) | LUMO (eV) | Eg (eV) | Application | Reference |

| CBP | N,N'-dicarbazolyl-1,1'-biphenyl | -5.5 | -2.4 | 3.1 | OLED Host | N/A |

| mCP | 1,3-Bis(N-carbazolyl)benzene | -5.9 | -2.4 | 3.5 | OLED Host | N/A |

| Spiro-OMeTAD | Spirobifluorene derivative | -5.1 | -2.2 | 2.9 | Perovskite Solar Cell HTM | N/A |

| PCDTBT | Poly(2,7-carbazole) derivative | -5.5 | -3.6 | 1.9 | Organic Solar Cell Donor | [9] |

| DCzPP | Dicarbazolyl-distyrylbenzene | -5.7 | -2.8 | 2.9 | Blue OLED Emitter | N/A |

| 4CzIPN | Tetrakis(carbazol-9-yl)isophthalonitrile | -5.8 | -3.1 | 2.7 | TADF Emitter | N/A |

Charge Carrier Mobility

The efficiency of charge transport in an organic semiconductor is quantified by its charge carrier mobility (µ), which measures how quickly charge carriers (holes or electrons) move through the material under the influence of an electric field.

-

Hole Mobility: Carbazole derivatives are renowned for their excellent hole mobility, which arises from the efficient overlap of π-orbitals between adjacent molecules in the solid state. This property makes them ideal for use as hole transport layers (HTLs) in a variety of devices.[3]

-

Electron Mobility: While pristine carbazole is a poor electron conductor, its derivatives can be engineered to exhibit significant electron mobility. This is typically achieved by incorporating strong electron-withdrawing groups into the molecular structure, which lowers the LUMO level and facilitates electron injection and transport. The development of carbazole derivatives with high electron mobility is crucial for creating efficient bipolar host materials and n-type semiconductors.

-

Ambipolar Transport: Some carbazole derivatives can be designed to transport both holes and electrons effectively, a property known as ambipolar charge transport. This is often achieved in donor-acceptor molecules where the HOMO is localized on the carbazole donor and the LUMO on the acceptor moiety. Ambipolar materials are highly desirable for applications in organic field-effect transistors (OFETs) and light-emitting transistors.

The following table presents a compilation of hole and electron mobility data for selected carbazole derivatives.

| Derivative | Application | Hole Mobility (cm2V-1s-1) | Electron Mobility (cm2V-1s-1) | Reference |

| Indolo[3,2-b]carbazole derivative | OFET | 0.22 | - | [10] |

| SBF-(G1)2 | OFET | 6.6 x 10-5 | - | [11] |

| KZRD | Perovskite Solar Cell HTM | High | - | [6] |

| 3CNCzOXD | OLED ETM | - | High | [12] |

| 4CNCzOXD | OLED ETM | - | High | [12] |

Applications in Organic Electronics

The tunable electronic properties of carbazole derivatives have led to their widespread use in a variety of organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are indispensable in OLED technology, where they function as host materials, emitters, and charge transport layers.[13]

-

Host Materials: Carbazole-based hosts are widely used in phosphorescent OLEDs (PhOLEDs) due to their high triplet energies, which allow for efficient energy transfer to the phosphorescent guest emitters. Their excellent hole-transporting properties also contribute to balanced charge injection and recombination in the emissive layer.[7]

-

Thermally Activated Delayed Fluorescence (TADF) Emitters: A major breakthrough in OLED technology has been the development of TADF emitters, which can theoretically achieve 100% internal quantum efficiency. Many high-performance TADF emitters are based on a donor-acceptor architecture where carbazole units act as the electron donor.[5] The small energy gap between the singlet and triplet excited states (ΔEST) in these molecules allows for efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state, leading to delayed fluorescence.[5][14]

-

Mechanism of TADF: In a TADF molecule, electrical excitation generates both singlet (25%) and triplet (75%) excitons. The non-emissive triplet excitons can be converted to emissive singlet excitons through RISC, a process that is facilitated by a small ΔEST.[14] This up-conversion process allows for the harvesting of triplet excitons, leading to high device efficiencies.

Caption: Mechanism of Thermally Activated Delayed Fluorescence (TADF).

-

-

Charge Transport Layers: Due to their excellent hole mobility, carbazole derivatives are frequently used as hole injection layers (HILs) and hole transport layers (HTLs) in OLEDs. They facilitate the efficient transport of holes from the anode to the emissive layer, leading to improved device performance.

Organic Solar Cells (OSCs)

In OSCs, carbazole derivatives are primarily used as electron donor materials in bulk heterojunction (BHJ) devices. Their strong absorption in the visible region and good hole mobility make them well-suited for this application.[8] Polycarbazole derivatives, in particular, have shown great promise in achieving high power conversion efficiencies.[9]

Perovskite Solar Cells (PSCs)

Carbazole derivatives have emerged as highly effective hole-transporting materials (HTMs) in PSCs, often outperforming the commonly used spiro-OMeTAD.[6][15] Their excellent hole mobility, suitable HOMO level for efficient hole extraction from the perovskite layer, and good film-forming properties contribute to high device efficiency and stability.[6][16][17]

Organic Field-Effect Transistors (OFETs)

The excellent charge transport properties of carbazole derivatives make them promising candidates for the active semiconductor layer in OFETs.[18] Both p-type and ambipolar OFETs have been fabricated using carbazole-based materials.[19] The performance of these devices is highly dependent on the molecular packing and film morphology of the carbazole derivative.[11]

Fluorescent Sensors

The inherent fluorescence of the carbazole core can be exploited for the development of chemosensors.[20] By functionalizing the carbazole with specific recognition moieties, it is possible to design sensors that exhibit a change in their fluorescence properties (e.g., intensity, wavelength) upon binding to a target analyte, such as metal ions or anions.[9][10][21] The sensing mechanism often involves processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer formation.[20]

Experimental Characterization Protocols

Accurate characterization of the electronic properties of carbazole derivatives is essential for understanding their behavior and for optimizing device performance. The following sections provide detailed protocols for two of the most common techniques used for this purpose.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule. The experiment involves applying a linearly varying potential to a working electrode immersed in a solution containing the sample and measuring the resulting current.

-

Principle: By measuring the onset oxidation and reduction potentials (Eox and Ered) of the carbazole derivative, the HOMO and LUMO energy levels can be estimated using the following equations, referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple:

-

HOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]

-

LUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

-

-

Step-by-Step Protocol:

-

Preparation of the Electrolyte Solution:

-

Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a dry, degassed solvent (e.g., dichloromethane or acetonitrile).

-

-

Preparation of the Sample Solution:

-

Dissolve the carbazole derivative in the electrolyte solution at a concentration of approximately 1 mM.

-

Add a small amount of ferrocene as an internal standard.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).[22]

-

Fill the cell with the sample solution.

-

-

Degassing:

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan over the expected oxidation and reduction events.

-

Set the scan rate, typically between 20 and 100 mV/s.

-

Record the cyclic voltammogram.

-

-

Data Analysis:

-

Determine the onset oxidation and reduction potentials from the voltammogram.

-

Measure the half-wave potential of the ferrocene internal standard (E1/2(Fc/Fc+)).

-

Calculate the HOMO and LUMO energy levels using the equations above.

-

-

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap (Egopt) of a material by measuring its absorption of light as a function of wavelength.

-

Principle: The absorption of a photon with sufficient energy promotes an electron from the HOMO to the LUMO. The wavelength at which absorption begins (the absorption edge, λonset) corresponds to the energy of this transition. The optical band gap can be calculated from the absorption edge using the following equation:

-

Egopt (eV) = 1240 / λonset (nm)

-

-

Step-by-Step Protocol:

-

Sample Preparation:

-

Solution: Dissolve the carbazole derivative in a suitable solvent (e.g., chloroform, THF) at a low concentration (typically 10-5 to 10-6 M) to avoid aggregation effects.

-

Thin Film: Deposit a thin film of the material onto a transparent substrate (e.g., quartz or glass) by spin-coating, drop-casting, or vacuum deposition.

-

-

Spectrophotometer Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Set the desired wavelength range (e.g., 200-800 nm).

-

-

Baseline Correction:

-

Record a baseline spectrum using a cuvette containing the pure solvent (for solution measurements) or a blank substrate (for thin film measurements).

-

-

Sample Measurement:

-

Place the sample in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the absorption edge (λonset) from the spectrum, which is the wavelength at which the absorption begins to increase from the baseline.

-

Calculate the optical band gap using the equation above.

-

-

Computational Modeling: A Theoretical Lens

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable tools for predicting and understanding the electronic properties of carbazole derivatives.

-

DFT Calculations: DFT is used to calculate the ground-state electronic structure of molecules, providing accurate predictions of HOMO and LUMO energy levels, electron density distributions, and molecular geometries.[23][24] A common level of theory for these calculations is B3LYP with a 6-31G(d) basis set.[25]

-

TD-DFT Calculations: TD-DFT is employed to study the excited-state properties of molecules, allowing for the prediction of absorption and emission spectra, as well as the energies of singlet and triplet excited states.[25] This is particularly useful for designing TADF emitters and understanding their photophysical properties.

Synthesis of Carbazole Derivatives

The synthesis of functionalized carbazole derivatives often relies on modern cross-coupling reactions, which allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling

The Suzuki coupling is a versatile palladium-catalyzed reaction used to form C-C bonds between an organoboron compound and an organohalide. It is widely used to introduce aryl or vinyl substituents onto the carbazole core.

-

General Reaction Scheme:

-

Carbazole-X + R-B(OR')2 --(Pd catalyst, base)--> Carbazole-R

-

(where X = Br, I, OTf; R = aryl, vinyl)

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is a key method for synthesizing N-aryl carbazoles and for introducing amino groups at various positions on the carbazole ring.[26][27]

-

General Reaction Scheme:

-

Carbazole-H + R-X --(Pd catalyst, base)--> Carbazole-R

-

(where X = Br, I, OTf; R = aryl)

-

Conclusion and Future Outlook

Carbazole derivatives continue to be a dominant class of materials in organic electronics, with their exceptional and tunable electronic properties driving innovation in OLEDs, solar cells, and sensors. The ability to precisely engineer their HOMO/LUMO levels, charge transport characteristics, and photophysical behavior through synthetic modification provides a powerful platform for the development of next-generation devices. Future research will likely focus on the design of novel carbazole-based materials with even greater performance, stability, and processability. The continued synergy between synthetic chemistry, materials science, and device engineering will undoubtedly unlock the full potential of these versatile building blocks for a brighter, more efficient electronic future.

References

-

Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]

-

Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers. ACS Applied Materials & Interfaces. [Link]

-

Highly efficient organic solar cells based on a poly(2,7-carbazole) derivative. Journal of Materials Chemistry. [Link]

-

Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. RSC Publishing. [Link]

-

New indolo[3,2-b]carbazole derivatives for field-effect transistor applications. Journal of Materials Chemistry. [Link]

-

Excited-State Engineering toward Accelerated Reverse Intersystem Crossing in Diindolocarbazole-Embedded Multiple-Resonance Emitters for High-Performance Blue OLEDs. NIH. [Link]

-

Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole-Triazine Bipolar Host Copolymers. Semantic Scholar. [Link]

-

Carbazole-Based Colorimetric and Fluorescent Chemosensors for Metal Ions Detection : A Comprehensive Review ( 2012 to till date ). Semantic Scholar. [Link]

-

A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. [Link]

-

Carbazole-Based TADF Emitters. Emergent Mind. [Link]

-

Carbazole-Based Colorimetric Anion Sensors. MDPI. [Link]

-

A new carbazole-based Schiff-base as fluorescent chemosensor for selective detection of Fe3+ and Cu2+. PubMed. [Link]

-

Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices. RSC Publishing. [Link]

-

Small carbazole-based molecules as hole transporting materials for perovskite solar cells. PubMed. [Link]

-

DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells. Nanoscale and Advanced Materials. [Link]

-

Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. Wiley Online Library. [Link]

-

Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels. [Link]

-

Climbing up the Ladder: Intermediate Triplet States Promote the Reverse Intersystem Crossing in the Efficient TADF Emitter ACRSA. The Journal of Physical Chemistry C. [Link]

-

Enhancing the reverse intersystem crossing (RISC) rates and efficiencies of MR-TADF emitters with a U-shaped molecular structure for solution. Semantic Scholar. [Link]

-

Enhancing OFET Performance with Precisely Engineered Carbazole Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI. [Link]

-

DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices. ResearchGate. [Link]

-

Charge transfer as the key parameter affecting color purity of TADF emitters. arXiv. [Link]

-

Low-Cost Carbazole-Based Hole-Transport Material for Highly Efficient Perovskite Solar Cells. PubMed. [Link]

-

Substitution effect and charge transport properties in organic field-effect transistors (OFETs) of simply functionalized carbazole derivatives. ResearchGate. [Link]

-

How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

-

Cyclic Voltammetry Experiment. Gamry Instruments. [Link]

-

HOMO–LUMO distributions of the benzofurocarbazole moieties. DFT... ResearchGate. [Link]

-

Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. Chemical Communications. [Link]

-

14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Chemical Communications. [Link]

-

DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. Nanoscale and Advanced Materials. [Link]

-

Charge transport properties of carbazole dendrimers in organic field-effect transistors. UQ eSpace. [Link]

-

Carbazole-Decorated Organoboron Emitters with Low-Lying HOMO Levels for Solution-Processed Narrowband Blue Hyperfluorescence OLED Devices. PubMed. [Link]

-

Experiment 18 Cyclic Voltammetry. National Tsing Hua University. [Link]

-

New indolo[3,2-b]carbazole derivatives for field-effect transistor applications. Journal of Materials Chemistry. [Link]

-

How To Perform UV Vis Spectroscopy? - Chemistry For Everyone. YouTube. [Link]

-

EXPERIMENT 5. CYCLIC VOLTAMMETRY. MSU chemistry. [Link]

-

How To Do UV Vis Spectroscopy? - Chemistry For Everyone. YouTube. [Link]

-

Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C. [Link]

-

Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]

-

Lecture for Lesson VII.1-2: UV-vis Spectroscopy Basics. YouTube. [Link]

-

UV/Vis spectroscopy - Khan Academy Organic Chemistry. YouTube. [Link]

-

(PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Carbazole-Decorated Organoboron Emitters with Low-Lying HOMO Levels for Solution-Processed Narrowband Blue Hyperfluorescence OLED Devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C7TC02156A [pubs.rsc.org]

- 5. emergentmind.com [emergentmind.com]

- 6. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 9. Carbazole-Based Colorimetric Anion Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and application of carbazole macrocycles in anion sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 12. Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 13. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 14. Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00731C [pubs.rsc.org]

- 15. Low-Cost Carbazole-Based Hole-Transport Material for Highly Efficient Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. New indolo[3,2-b]carbazole derivatives for field-effect transistor applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. A new carbazole-based Schiff-base as fluorescent chemosensor for selective detection of Fe3+ and Cu2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Carbazole-Based Colorimetric and Fluorescent Chemosensors for Metal Ions Detection : A Comprehensive Review ( 2012 to till date ). | Semantic Scholar [semanticscholar.org]

- 22. ossila.com [ossila.com]

- 23. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]

- 24. jnsam.com [jnsam.com]

- 25. researchgate.net [researchgate.net]

- 26. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Carbazole-Based OLED Materials

Introduction

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, wide viewing angles, and mechanical flexibility.[1][2] At the heart of these devices are organic semiconductor materials, and among them, carbazole and its derivatives have emerged as a versatile and indispensable class of compounds.[3][4][5] Carbazole's electron-rich nature, high thermal stability, and tunable electronic properties make it an ideal building block for various components within an OLED device.[3][6] This guide provides a comprehensive technical overview of carbazole-based materials for OLED applications, targeting researchers, scientists, and professionals in drug development who may be exploring the optoelectronic applications of novel organic molecules.

We will delve into the fundamental properties of carbazole, explore the design and synthesis of carbazole derivatives for different roles within an OLED, and provide detailed experimental protocols for material characterization and device fabrication. The causality behind experimental choices will be explained, offering field-proven insights to guide your research and development efforts.

The Pivotal Role of Carbazole in OLEDs